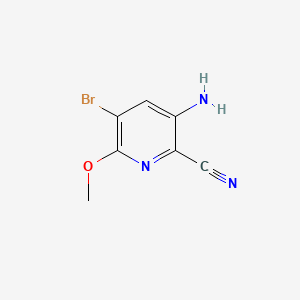

3-Amino-5-bromo-6-methoxypicolinonitrile

描述

属性

分子式 |

C7H6BrN3O |

|---|---|

分子量 |

228.05 g/mol |

IUPAC 名称 |

3-amino-5-bromo-6-methoxypyridine-2-carbonitrile |

InChI |

InChI=1S/C7H6BrN3O/c1-12-7-4(8)2-5(10)6(3-9)11-7/h2H,10H2,1H3 |

InChI 键 |

LRLZRFFFNTZSSU-UHFFFAOYSA-N |

规范 SMILES |

COC1=C(C=C(C(=N1)C#N)N)Br |

产品来源 |

United States |

准备方法

Chemical Identity and Context

The compound 3-Amino-5-bromo-6-methoxypicolinonitrile is a substituted picolinonitrile derivative characterized by the presence of an amino group at the 3-position, a bromine atom at the 5-position, a methoxy group at the 6-position, and a nitrile substituent on the pyridine ring. This structure offers synthetic versatility for pharmaceutical and agrochemical applications.

Data Tables for Preparation Parameters

| Parameter | Typical Value | Remarks |

|---|---|---|

| Solvents | Ethanol, DMF, Dioxane, Ethyl acetate | Choice depends on reaction step |

| Temperature Range | 20 °C to 100 °C | Mild to moderate heating |

| Reaction Time | 1.5 h to 18 h | Varies by reaction type |

| Catalysts | Pd(OAc)2, Pd2(dba)3, Iron powder, Tin(II) chloride | Catalytic or reductive agents |

| Bases | Cs2CO3, DIPEA, NaH | For deprotonation and nucleophilic substitution |

| Yields | 34% to 77% | Dependent on reaction and purification efficiency |

Research Findings and Optimization

- The use of iron powder with ammonium chloride in ethanol/water mixtures is a robust and cost-effective method for reducing nitro groups to amino groups in brominated pyridine derivatives, yielding up to 77% under optimized conditions.

- Palladium-catalyzed amination reactions enable selective introduction of amino groups with moderate yields (~54%), allowing for functional group tolerance.

- Methoxylation is efficiently achieved by nucleophilic substitution with sodium hydride in DMF, but requires careful control of temperature and stoichiometry to avoid side reactions.

- Sequential addition of solvents and co-solvents in formulation and reaction steps must ensure clear solutions at each stage to prevent precipitation and improve reaction homogeneity.

化学反应分析

Types of Reactions

3-amino-5-bromo-6-methoxy-2-Pyridinecarbonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while reduction can lead to the formation of amines.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products Formed

Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

Oxidation: Formation of nitro derivatives.

Reduction: Formation of primary or secondary amines.

Coupling: Formation of biaryl compounds.

科学研究应用

3-amino-5-bromo-6-methoxy-2-Pyridinecarbonitrile has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of agrochemicals, pharmaceuticals, and dyes.

作用机制

The mechanism of action of 3-amino-5-bromo-6-methoxy-2-Pyridinecarbonitrile involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to bind to various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

相似化合物的比较

Structural and Reactivity Analysis

- Substituent Effects: 3-Amino Group: Enhances nucleophilicity at position 3, enabling reactions like diazotization or amide formation. Compared to 3-CF₃ (electron-withdrawing), the amino group increases electron density, favoring electrophilic aromatic substitution . 5-Bromo vs. 3-Bromo: Bromine at position 5 (meta to nitrile) may direct electrophiles to positions 4 or 6, whereas bromine at position 3 (ortho to nitrile) could sterically hinder reactions . 6-Methoxy vs. 6-Methyl: Methoxy (-OCH₃) is electron-donating, increasing ring activation compared to methyl (-CH₃), which has a weaker electronic effect .

Physical Properties (Inferred)

- Solubility: Methoxy and amino groups improve solubility in polar solvents (e.g., DMSO, ethanol), whereas bromine may reduce aqueous solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。